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Compound of Interest

Compound Name: Methyl isoeugenol

Cat. No.: B1219684

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl isoeugenol (CAS No. 93-16-3) is a naturally occurring substance found in various
essential oils and is also used as a flavoring and fragrance agent. This technical guide provides
a comprehensive overview of its toxicological profile, intended for professionals in research,
drug development, and related scientific fields. The document summarizes key findings on
acute, subchronic, and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and
developmental toxicity. Detailed experimental protocols for pivotal studies are described, and
metabolic pathways are visualized to provide a deeper understanding of its mechanism of
toxicity. All quantitative data are presented in structured tables for ease of comparison and
analysis.

Acute Toxicity

Methyl isoeugenol exhibits low to moderate acute toxicity depending on the route of
administration. The following table summarizes the median lethal dose (LD50) values from
various studies.

Table 1: Acute Toxicity of Methyl Isoeugenol
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. Route of
Species o . LD50 Value Reference
Administration

[Food and Cosmetics
Rat Oral 2500 mg/kg Toxicology, 1975.[1]](-
-INVALID-LINK--)

[Food and Cosmetics

Rabbit Dermal > 5000 mg/kg Toxicology, 1975.[1]](-
-INVALID-LINK--)

Mouse Intravenous 181 mg/kg --INVALID-LINK--

Mouse Intraperitoneal 570 mg/kg --INVALID-LINK--

Experimental Protocols

The acute oral toxicity study was likely conducted following a protocol similar to the OECD 401

guideline.

o Test Species: Albino rats.

o Administration: The test substance was administered by gavage to fasted animals.
» Dosage: Arange of doses was used to determine the lethal dose.

o Observation Period: Animals were observed for mortality and clinical signs of toxicity for a
period of 14 days.

» Endpoint: The LD50 value was calculated based on the number of mortalities at each dose
level.

This study was likely performed in accordance with a protocol similar to the OECD 402
guideline.

o Test Species: Albino rabbits.

o Administration: The test substance was applied to the shaved, intact skin of the animals

under an occlusive dressing for 24 hours.
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o Dosage: A limit test at a high dose was likely performed.

o Observation Period: Animals were observed for skin reactions, systemic toxicity, and
mortality for 14 days.

e Endpoint: The LD50 was determined to be greater than the limit dose tested.

Repeated-Dose Toxicity

Subchronic and chronic toxicity studies have been conducted by the National Toxicology
Program (NTP).

14-Week Gavage Study (NTP TR-491)

e Species: F344/N rats and B6C3F1 mice.

o Administration: Methyl isoeugenol was administered by gavage in 0.5% methylcellulose, 5
days per week for 14 weeks.

e Dose Levels (Rats): 0, 10, 30, 100, 300, or 1000 mg/kg body weight.
e Dose Levels (Mice): 0, 10, 30, 100, 300, or 1000 mg/kg body weight.

o Key Findings (Rats): Decreased final mean body weights in males (300 and 1000 mg/kg)
and all dosed female groups. Evidence of hepatocellular injury at 2100 mg/kg.

o Key Findings (Mice): Deaths occurred at 1000 mg/kg. Decreased mean body weight gains at
300 mg/kg. Increased liver weights at 230 mg/kg in males and at 300 mg/kg in females.[2]

Genotoxicity

Methyl isoeugenol has been evaluated in a battery of in vitro and in vivo genotoxicity assays.
The results are summarized in the table below.

Table 2: Genotoxicity of Methyl Isoeugenol

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/product/b1219684?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/12563349/
https://www.benchchem.com/product/b1219684?utm_src=pdf-body
https://www.benchchem.com/product/b1219684?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Test Metabolic Concentrati
Assay L Result Reference
System Activation on/Dose
S.
Bacterial typhimurium
Reverse strains TA98, With and Upto 3333 u ) NTP TR-
. i Negative
Mutation TA100, without S9 g/plate 491]2]
(Ames Test) TA1535,
TA1537
Chinese
Chromosoma  Hamster With and Up to 1500 ) NTP TR-
) ) Negative
| Aberrations Ovary (CHO)  without S9 pg/mL 491[2]
cells
) Chinese
Sister
] Hamster ) 500-1500 N NTP TR-
Chromatid With S9 Positive
Ovary (CHO) pg/mL 491[2]
Exchanges
cells
] Mouse
In Vivo ) Up to 300
) peripheral ] NTP TR-
Micronucleus N/A mg/kg (14 Negative
blood 491]2]
Test weeks)
erythrocytes

Experimental Protocols

This assay was conducted according to the principles of OECD Guideline 471.

o Test Strains:Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 were used
to detect both frameshift and base-pair substitution mutations.

o Metabolic Activation: The assay was performed with and without an exogenous metabolic
activation system (S9 fraction from Aroclor 1254-induced rat liver).

o Procedure: The test article, bacterial strains, and S9 mix (when required) were combined and
plated on minimal glucose agar plates. After incubation, revertant colonies were counted.
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» Evaluation Criteria: A positive response is defined as a dose-related increase in the number
of revertant colonies.

This study followed a protocol consistent with OECD Guideline 474.

Test Species: B6C3F1 mice.
o Administration: Methyl isoeugenol was administered by gavage for 14 weeks.
o Sample Collection: Peripheral blood samples were collected at the end of the study.

e Analysis: Erythrocytes were analyzed for the presence of micronuclei, which are indicative of
chromosomal damage.

o Evaluation Criteria: A significant increase in the frequency of micronucleated erythrocytes in
treated animals compared to controls indicates a positive result.

Carcinogenicity

The carcinogenic potential of methyl isoeugenol was evaluated in 2-year gavage studies in
rats and mice by the NTP.

Table 3: Carcinogenicity of Methyl Isoeugenol (NTP TR-491)
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Species

Dose Levels
(mglkgl/day)

Route

Target
Organ(s) and
Findings

F344/N Rat

Gavage 0, 37,75, 150

Liver: Increased
incidences of
hepatocellular
adenoma and
carcinoma.
Glandular
Stomach:
Increased
incidences of
neuroendocrine
tumors. Kidney:
Increased
incidences of
renal tubule
adenoma.
Mammary Gland:
Increased
incidences of
fibroadenoma.
Subcutaneous
Tissue:
Increased
incidences of
fibroma and
fibrosarcoma.
Malignant

Mesothelioma

F344/N Rat

Gavage 0, 37,75, 150

Liver: Increased
incidences of
hepatocellular
adenoma and
carcinoma.

Glandular
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Stomach:
Increased
incidences of
neuroendocrine

tumors.

Liver: Increased
incidences of
hepatocellular
adenoma,
carcinoma, and
hepatoblastoma.
B6C3F1 Mouse Male Gavage 0, 37, 75, 150 Glandular
Stomach:
Increased
incidences of
malignant
neuroendocrine

tumors.

Liver: Increased

incidences of
B6C3F1 Mouse Female Gavage 0, 37, 75, 150 hepatocellular

adenoma and

carcinoma.

Experimental Protocol: 2-Year Carcinogenicity Bioassay

The 2-year bioassays were conducted in compliance with FDA Good Laboratory Practice
Regulations.

o Test Species: Male and female F344/N rats and B6C3F1 mice.

o Administration: Methyl isoeugenol (in 0.5% methylcellulose) was administered by gavage, 5
days per week for 105 weeks (rats) or 104 weeks (mice).

» Observations: Animals were observed twice daily for mortality and morbidity. Body weights
were recorded regularly. At the end of the study, a complete necropsy was performed, and
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tissues were examined histopathologically.

o Endpoint: The incidence of neoplastic and non-neoplastic lesions was evaluated.

Reproductive and Developmental Toxicity

A developmental toxicity study of methyl isoeugenol was conducted in Sprague-Dawley rats.

Table 4: Developmental Toxicity of Methyl Isoeugenol (NTP TER97007)

. Dose Levels Maternal Developmental
Species Route o o
(mglkgl/day) Toxicity Toxicity
LOAEL =500
mg/kg/da
LOAEL =80 graieay
(reduced fetal
mg/kg/day )
) ) body weight,
(increased liver )
Sprague-Dawley ) ) increased
Gavage 0, 80, 200, 500 weight, aversion o
Rat ) incidence of
to dosing). N
unossified
NOAEL not
) sternebrae).
determined.
NOAEL = 200
mg/kg/day.[1]

Experimental Protocol: Developmental Toxicity Study

This study was conducted based on established developmental toxicity testing guidelines.
o Test Species: Timed-pregnant Sprague-Dawley rats.

o Administration: Methyl isoeugenol was administered by gavage from gestational day 6
through 19.

o Maternal Observations: Dams were monitored for clinical signs, body weight, and food and
water consumption. At termination (gestational day 20), maternal and uterine parameters
were evaluated.
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o Fetal Evaluations: Fetuses were weighed and examined for external, visceral, and skeletal
malformations and variations.

Metabolism and Toxicokinetics

The metabolism of methyl isoeugenol is a key factor in its toxicity, particularly its
carcinogenicity. The primary metabolic activation pathway involves hydroxylation of the
propenyl side chain, followed by sulfation.

Metabolic Activation Pathway

The metabolic activation of methyl isoeugenol to a reactive electrophile is a critical step in its
genotoxic and carcinogenic activity. This process is initiated by cytochrome P450 (CYP450)
enzymes, which catalyze the hydroxylation of the 1'-position of the propenyl side chain to form
1'-hydroxymethylisoeugenol. This metabolite is then conjugated with sulfate by sulfotransferase
(SULT) enzymes to produce a reactive sulfate ester. This ester is unstable and can
spontaneously dissociate to form a highly reactive carbocation, which can then bind to cellular
macromolecules, including DNA, to form DNA adducts.

ontaneous
Di Carbocation ovalent Binding
If fe LT) . o =
Sulfotransferase (SULT) Sulfate Ester (Reaciive Electrophile) DNA Adducts

CYP450 ,—l
Methyl (L] > 1 isoeugenol .|

Detoxification Pathways
(e.g., Glucuronidation)

Click to download full resolution via product page

Metabolic activation pathway of methyl isoeugenol.

Experimental Workflow for In Vitro Genotoxicity Testing

The following diagram illustrates a typical workflow for assessing the genotoxicity of a
compound like methyl isoeugenol using in vitro assays such as the Ames test and
chromosomal aberration assay.
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Workflow for in vitro genotoxicity assessment.
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Conclusion

Methyl isoeugenol demonstrates a range of toxicological effects, with the most significant
being its carcinogenicity in rodents, particularly targeting the liver. The mechanism of toxicity is
linked to its metabolic activation to a reactive carbocation that can form DNA adducts. While it
shows some evidence of genotoxicity in vitro (sister chromatid exchanges), it has tested
negative in the Ames test and in an in vivo micronucleus assay. Developmental toxicity is
observed at doses that also induce maternal toxicity. The acute toxicity of methyl isoeugenol
is considered low to moderate. This comprehensive toxicological profile should be carefully
considered in any risk assessment or further research involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of Hastt
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